1-phenylpiperazine;3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid
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Overview
Description
1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid is a complex organic compound characterized by its unique structure, which includes a phenylpiperazine moiety and a highly fluorinated hexanoic acid chain.
Preparation Methods
The synthesis of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid involves multiple steps. One common synthetic route includes the reaction of phenylpiperazine with a fluorinated hexanoic acid derivative under controlled conditions. The reaction typically requires a solvent such as dioxane or water and a base like sodium carbonate to facilitate the process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include dioxane, water, sodium carbonate, and microwave irradiation. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s highly fluorinated structure allows it to interact with biological membranes and proteins, potentially disrupting their function. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .
Comparison with Similar Compounds
1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid can be compared with other similar compounds, such as:
Picloram: A trichlorinated pyridine derivative used as a herbicide.
Triclopyr: Another trichlorinated compound used as a systemic herbicide.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: A highly fluorinated methacrylate used in polymer synthesis.
The uniqueness of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid lies in its combination of a phenylpiperazine moiety with a highly fluorinated hexanoic acid chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1511-42-8 |
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Molecular Formula |
C16H15Cl3F8N2O2 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
1-phenylpiperazine;3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid |
InChI |
InChI=1S/C10H14N2.C6HCl3F8O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;7-3(12,2(10,11)1(18)19)5(14,15)4(8,13)6(9,16)17/h1-5,11H,6-9H2;(H,18,19) |
InChI Key |
ABJIZBPMCVGDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O |
Origin of Product |
United States |
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